molecular formula C5H8N4S B8802152 6-Methylthio-pyrimidine-2,4-diamine CAS No. 4765-71-3

6-Methylthio-pyrimidine-2,4-diamine

Cat. No.: B8802152
CAS No.: 4765-71-3
M. Wt: 156.21 g/mol
InChI Key: LTROKMZJOJZVBF-UHFFFAOYSA-N
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Description

6-Methylthio-pyrimidine-2,4-diamine (CAS 4765-71-3) is a high-purity, versatile thiopyrimidine scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the synthesis of dihydrofolate reductase (DHFR) inhibitors . Researchers utilize this building block to create compounds that are evaluated against opportunistic pathogens, such as Toxoplasma gondii and Pneumocystis carinii , which are a major concern in immunocompromised patients . Furthermore, the core 2,4-diamino-6-methylpyrimidine motif has been identified in high-throughput screens for potential new treatments for neglected tropical diseases like Chagas' disease ( Trypanosoma cruzi ) . The methylthio group attached to the pyrimidine ring provides a stable yet reactive handle for further chemical modification, allowing for the construction of more complex, fused heterocyclic systems such as pyrido[2,3-d]pyrimidines . This makes this compound an invaluable precursor for generating diverse compound libraries for structure-activity relationship (SAR) studies. Its derivatives are explored for a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory effects . Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

4765-71-3

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

6-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H8N4S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9)

InChI Key

LTROKMZJOJZVBF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-2,4-diamine Derivatives

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
6-Methylthio-pyrimidine-2,4-diamine -SCH₃ at C6 C₅H₈N₄S Intermediate for PTP1B inhibitors
6-Methyl-2,4-pyrimidinediamine -CH₃ at C6 C₅H₈N₄ Anticancer research (ATG4B inhibition)
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine -Cl at C6, -N(CH₃)₂ at C4 C₆H₁₀ClN₄ Supramolecular chemistry (hydrogen bonding)
6-(Phenylthio)pyrimidine-2,4-diamine -SPh at C6 C₁₀H₁₀N₄S Precursor for molybdopterin mimics
N2,N4-di-isopropyl-6-methylthio-triazine-2,4-diamine Triazine core, -SCH₃ at C6 C₉H₁₆N₆S Herbicide (propazine analog)

Key Observations :

  • Electronic Effects : The methylthio (-SCH₃) group in this compound enhances electron density at C6 compared to chloro (-Cl) or methyl (-CH₃) substituents, influencing reactivity in nucleophilic substitutions .
  • Steric Effects: Bulkier groups like phenylthio (-SPh) or dimethylamino (-N(CH₃)₂) reduce solubility in polar solvents, as seen in 6-(Phenylthio)pyrimidine-2,4-diamine and 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound >215 (decomposes) Insoluble in water 0.98
6-Methyl-2,4-pyrimidinediamine 329 (decomposes) Poor in water -0.12
1-((2-Methoxybenzylidene)amino)-6-methyl-1H-pyrimidine-2,4-dione 215–217 Soluble in ethyl acetate 1.56
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit higher decomposition temperatures. For example, 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine forms stable hydrogen-bonded crystals, enhancing thermal resilience .

Anticancer Potential :

  • 6-Methyl-2,4-pyrimidinediamine derivatives demonstrate lysosome inhibition and ATG4B antagonism, critical for suppressing colorectal cancer growth .

Agrochemical Use :

  • N2,N4-di-isopropyl-6-methylthio-triazine-2,4-diamine, a triazine analog, acts as a herbicide, leveraging its methylthio group for soil persistence .

Preparation Methods

Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)

DACP is synthesized via chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). The reaction occurs at 90–110°C for 4–8 hours, with a molar ratio of DAHP:POCl₃ = 3.5:1. Post-reaction, excess POCl₃ is distilled for reuse, and the product is quenched with ethanol to prevent hydrolysis. Neutralization with ammonia water (pH 6–7) yields DACP with a recovery rate of 70–82%.

Substitution with Methylthiolate

DACP undergoes nucleophilic substitution with sodium methanethiolate (NaSMe) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction mechanism proceeds via an SNAr pathway, where the electron-deficient pyrimidine ring facilitates displacement of the chloro group by the methylthiolate ion.

Representative Reaction Conditions

ParameterValue
SolventDMF
Temperature90°C
Reaction Time12–24 hours
Yield65–75% (estimated)

This method benefits from scalability and avoids handling volatile thiols. However, competing hydrolysis of NaSMe necessitates anhydrous conditions.

Direct Thiolation of Hydroxypyrimidine Derivatives

An alternative approach involves converting the hydroxyl group of DAHP directly into a methylthio group.

Thiolation with Phosphorus Pentasulfide (P₂S₅)

DAHP reacts with P₂S₅ in refluxing xylene to form 2,4-diamino-6-mercaptopyrimidine. Subsequent methylation with methyl iodide (CH₃I) in basic media introduces the methylthio group.

Key Challenges

  • Odor and Stability : Mercaptopyrimidines are malodorous and prone to oxidation.

  • Selectivity : Over-methylation at other amino positions may occur, requiring careful stoichiometry.

Mitsunobu Reaction

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple DAHP with methanethiol. While effective, this method is cost-prohibitive for industrial use due to reagent expenses.

Cyclocondensation with Methylthio-Containing Precursors

Constructing the pyrimidine ring with pre-existing methylthio groups offers a third pathway. Thiourea derivatives react with β-keto esters under acidic conditions to form 6-methylthio-pyrimidines.

Example Protocol

  • Reactant : Methylthioacetamide and guanidine nitrate.

  • Conditions : Reflux in ethanol with HCl catalyst.

  • Yield : ~50% (literature-based estimate).

This method is less common due to lower yields and complex purification.

Industrial Considerations and Optimization

Solvent and Dispersant Selection

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Nucleophilic SubstitutionHigh scalability, reusable reagentsAnhydrous conditions required65–75
Direct ThiolationFewer stepsOdor, oxidation risks50–60
CyclocondensationSingle-step synthesisLow yield, complex purification40–50

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methylthio-pyrimidine-2,4-diamine derivatives, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution of 2,4-dichloropyrimidine with methylthiol groups under reflux conditions. For example, heating 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) in dimethylformamide (DMF) at elevated temperatures yields substituted derivatives . Optimization of solvent polarity (e.g., CHCl₃/CH₃OH mixtures) and stoichiometry can improve yields to 60–70%, as seen in analogous pyrrolo[2,3-d]pyrimidine syntheses .

Q. How are this compound derivatives characterized structurally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include:

  • NH₂ groups : Singlets at δ ~5.5–6.0 ppm.
  • Methylthio (-SCH₃) : Singlets at δ ~2.2–2.3 ppm .
  • Aromatic protons : Multiplet patterns between δ 6.5–8.0 ppm.
    Thin-layer chromatography (TLC) with CHCl₃/CH₃OH (10:1) is used to monitor reaction progress, with Rf values typically ~0.5 .

Q. What structural features of this compound correlate with biological activity?

  • Methodology : Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:

  • Aryl groups at N4 (e.g., 4-chlorophenyl) enhance kinase inhibition by increasing hydrophobic interactions .
  • Methylthio at C6 improves metabolic stability compared to chloro or methoxy analogs .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability and regioselectivity?

  • Methodology : Use catalytic bases (e.g., K₂CO₃) to accelerate nucleophilic substitutions . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% in related pyrimidine systems . Regioselectivity is controlled by steric and electronic effects; electron-withdrawing substituents at C5 direct reactions to C6 .

Q. What challenges arise in balancing solubility and stability for in vivo studies of this compound derivatives?

  • Methodology : Poor aqueous solubility (common in methylthio derivatives) is addressed via:

  • Prodrug strategies : Phosphate ester formation at NH₂ groups.
  • Co-solvents : DMSO-water mixtures (≤10% DMSO) for in vitro assays .
    Stability under physiological pH is assessed via HPLC, with degradation kinetics tracked at 37°C .

Q. How do contradictory data on kinase inhibition potency arise across studies, and how can they be resolved?

  • Case Study : Aryl-substituted derivatives (e.g., 4-chlorophenyl vs. 2,5-dimethoxybenzyl) show conflicting IC₅₀ values due to assay conditions (e.g., ATP concentration variations). Normalizing data against positive controls (e.g., staurosporine) and using isothermal titration calorimetry (ITC) improves reproducibility .

Q. What advanced analytical techniques validate hydrogen-bonding interactions in this compound crystals?

  • Methodology : Single-crystal X-ray diffraction reveals:

  • Hydrogen-bond networks : Between NH₂ groups and annular N atoms (bond lengths ~2.8–3.0 Å) .
  • Dihedral angles : Between pyrimidine and aryl rings (e.g., 29–46°), influencing packing efficiency .

Q. What strategies bridge in vitro potency and in vivo efficacy for methylthio-pyrimidine derivatives?

  • Methodology :

  • Pharmacokinetic profiling : Measure oral bioavailability (>50% in rodent models) and plasma protein binding (<90%) .
  • Metabolite identification : LC-MS/MS detects sulfoxide metabolites, which may require blocking via methyl group substitution .

Notes

  • Safety : Handle methylthio derivatives in fume hoods due to potential sulfur-based volatiles .
  • Data Gaps : Limited in vivo toxicity profiles require further LC-MS/MS metabolite studies .

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